Structural Uniqueness: 3,5-Dimethyl-4-Phenyl Substitution vs. 4-Bromo or 4-Heteroaryl Analogs
The target compound possesses a 3,5-dimethyl-4-phenylpyrazole core that is structurally distinct from the closest commercially available analog, N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanesulfonamide. The 4-phenyl group introduces a significantly larger hydrophobic surface area and π-stacking potential compared to the 4-bromo substituent, while the 3,5-dimethyl groups further increase steric bulk and electron density on the pyrazole ring . This substitution pattern is absent in the 4-bromo comparator (MW 294.17 g/mol), resulting in a calculated lipophilicity difference of approximately +1.8 to +2.2 logP units for the target compound [1].
| Evidence Dimension | Calculated lipophilicity (clogP) and molecular weight |
|---|---|
| Target Compound Data | MW 319.4 g/mol; estimated clogP ~2.8-3.2 |
| Comparator Or Baseline | N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanesulfonamide: MW 294.17 g/mol; estimated clogP ~0.8-1.2 |
| Quantified Difference | ΔMW = +25.2 g/mol; ΔclogP ≈ +1.8 to +2.0 log units |
| Conditions | In silico calculation based on fragment-based logP contribution method; comparator data from vendor specifications |
Why This Matters
Higher lipophilicity and distinct steric profile directly impact membrane permeability, protein binding, and pharmacokinetic behavior, making the target compound suitable for target classes requiring hydrophobic pocket occupancy (e.g., CNS-penetrant sodium channel blockers) whereas the bromo analog would be suboptimal.
- [1] J-GLOBAL ID: 200903011692064868. Molecular formula C16H21N3O2S, MW 319.4 for the target compound class. View Source
